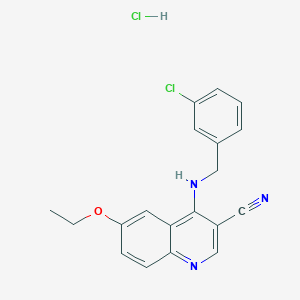
4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinoline derivatives, including compounds similar to "4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride", often involves condensation reactions, cyclization, and functional group transformations. One example is the one-step conversion of 2-amino-N'-arylbenzamidines into 3-aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles using 4,5-dichloro-1,2,3-dithiazolium chloride, showcasing the methodology for constructing quinoline nuclei through efficient synthetic routes (Mirallai, Manos, & Koutentis, 2013).
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by single-crystal X-ray structure determination, providing insights into their conformation and electron distribution. The structure of 4-imino-3-phenyl-3,4-dihydroquinazoline-2-carbonitrile, for example, aids in understanding the molecular architecture and reactivity of similar compounds (Mirallai, Manos, & Koutentis, 2013).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution, cyclization, and hydrolysis. The behavior of these compounds under different chemical conditions reveals their reactivity and potential for further transformation into complex molecules with diverse functionalities. An example includes the investigation of the chemical transformations of 6-methylchromone-3-carbonitrile under nucleophilic conditions, highlighting the versatile reactivity of the quinoline core (Ibrahim & El-Gohary, 2016).
Physical Properties Analysis
The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific fields. These properties are often determined through experimental studies and contribute to the understanding of the compound's behavior in different environments.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different chemical agents, define the utility and application scope of quinoline derivatives. Studies on the synthesis and evaluation of antifungal properties of novel quinoline carbonitriles, for instance, provide valuable information on their potential biological activity and chemical stability (Gholap, Toti, Shirazi, Kumari, Bhat, Deshpande, & Srinivasan, 2007).
科学的研究の応用
Synthesis and Structural Studies :
- Gomaa (2003) reported the synthesis of new substituted cinnoline and benzo[h]cinnoline derivatives, starting from tetrahalo-1,4-benzoquinones or dichloro-1,4-naphthoquinones, malononitrile, and hydrazine, which may include compounds similar to the specified quinoline derivative (Gomaa, 2003).
- Elkholy and Morsy (2006) discussed the facile synthesis of tetrahydropyrimido quinoline derivatives and their reactivity with various reagents (Elkholy & Morsy, 2006).
Corrosion Inhibition Properties :
- Erdoğan et al. (2017) conducted a computational study on the corrosion inhibition performances of novel quinoline derivatives against the corrosion of iron, demonstrating their potential as corrosion inhibitors (Erdoğan et al., 2017).
- Singh, Srivastava, and Quraishi (2016) investigated novel quinoline derivatives as green corrosion inhibitors for mild steel in an acidic medium (Singh, Srivastava, & Quraishi, 2016).
Biological Activities :
- Rbaa et al. (2019) synthesized new pyran derivatives based on 8-hydroxyquinoline, exhibiting potential antibacterial activity against Gram-positive and Gram-negative bacteria (Rbaa et al., 2019).
- Mansour et al. (2021) investigated a quinoline derivative's potential in inhibiting β-Catenin in colorectal cancer using Water-LOGSY NMR technique (Mansour et al., 2021).
作用機序
Safety and Hazards
特性
IUPAC Name |
4-[(3-chlorophenyl)methylamino]-6-ethoxyquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O.ClH/c1-2-24-16-6-7-18-17(9-16)19(14(10-21)12-22-18)23-11-13-4-3-5-15(20)8-13;/h3-9,12H,2,11H2,1H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFMSZXRVSUWQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C(=CN=C2C=C1)C#N)NCC3=CC(=CC=C3)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chlorobenzyl)amino)-6-ethoxyquinoline-3-carbonitrile hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

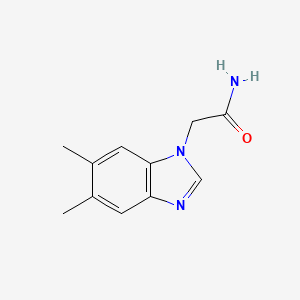
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)
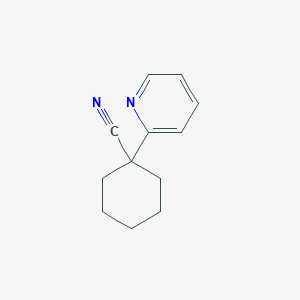

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)
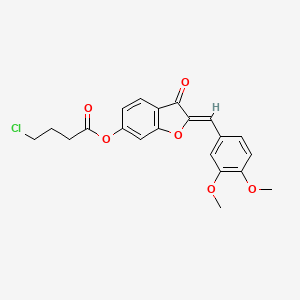
![3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2497874.png)
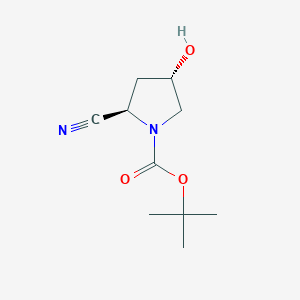
![N1-cyclopentyl-N2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2497879.png)
![7-ethyl-N-(9H-fluoren-2-yl)-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2497881.png)
![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-phenylbutanamide](/img/structure/B2497882.png)
![2-[2-[(1-Cyanocyclohexyl)amino]-2-oxoethoxy]-4-methoxybenzamide](/img/structure/B2497883.png)
![3-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]-6-(furan-2-yl)pyridazine](/img/structure/B2497884.png)
![N-[2-(2-Cyanoethyl)-5-methylpyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2497885.png)